REACTION_CXSMILES
|
C[O-].[Na+].C(O)C.Cl.[N:8]1[CH:13]=[CH:12][C:11]([CH2:14]Cl)=[CH:10][CH:9]=1.[SH:16][CH2:17][CH:18]([OH:21])[CH2:19][OH:20]>CO>[OH:21][CH:18]([CH2:19][OH:20])[CH2:17][S:16][CH2:14][C:11]1[CH:12]=[CH:13][N:8]=[CH:9][CH:10]=1 |f:0.1,3.4|
|
Name
|
Sodium methoxide
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.07 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=C(C=C1)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
SCC(CO)O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight (16 hours)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With continued cooling
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was clarified by filtration through diatomaceous earth
|
Type
|
EXTRACTION
|
Details
|
the insolubles and the diatomaceous earth were extracted with ethanol
|
Type
|
CONCENTRATION
|
Details
|
the whole concentrated to an oil (5.83 g.)
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation, which
|
Type
|
CUSTOM
|
Details
|
to produce considerable degradation
|
Type
|
CUSTOM
|
Details
|
gave approximately 2.0 ml
|
Type
|
CUSTOM
|
Details
|
a solid impurity removed by filtration
|
Type
|
CUSTOM
|
Details
|
purified 4-(2,3-dihydroxy-1-propylthiomethyl)pyridine
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
CUSTOM
|
Details
|
by evaporating the filtrate to an oil (2.15 g.; ir (film): 2.97, 3.46, 3.50, 6.21, 7.05, 9.40 and 12.25μ)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
OC(CSCC1=CC=NC=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |